

Spectroscopic Profile of 2-(Methoxymethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methoxymethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-(Methoxymethyl)pyridine**. The information is presented to support research, development, and quality control activities involving this compound. All data is organized for clarity and accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **2-(Methoxymethyl)pyridine**.

^1H NMR Data

The proton NMR spectrum of **2-(Methoxymethyl)pyridine** provides information on the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6 (Pyridine)	8.55	d	4.8
H-4 (Pyridine)	7.70	td	7.7, 1.8
H-3 (Pyridine)	7.29	d	7.8
H-5 (Pyridine)	7.20	ddd	7.5, 4.8, 1.1
-CH ₂ -	4.58	s	-
-OCH ₃	3.41	s	-

Note: Chemical shifts are referenced to a standard solvent signal.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in **2-(Methoxymethyl)pyridine**.

Carbon Assignment	Chemical Shift (δ , ppm)
C-2 (Pyridine)	158.3
C-6 (Pyridine)	149.2
C-4 (Pyridine)	136.5
C-5 (Pyridine)	122.3
C-3 (Pyridine)	121.2
-CH ₂ -	75.5
-OCH ₃	58.6

Note: Chemical shifts are referenced to a standard solvent signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for **2-(Methoxymethyl)pyridine**.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
3065	C-H stretch	Aromatic (Pyridine)
2980, 2929, 2875	C-H stretch	Aliphatic (-CH ₂ -, -CH ₃)
1594, 1573, 1475, 1436	C=C, C=N stretch	Aromatic (Pyridine Ring)
1108	C-O stretch	Ether (-O-CH ₂ -)
753	C-H out-of-plane bend	Aromatic (Pyridine)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like **2-(Methoxymethyl)pyridine**. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of **2-(Methoxymethyl)pyridine** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- **Data Acquisition:** For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds).
- **Data Processing:** The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced.

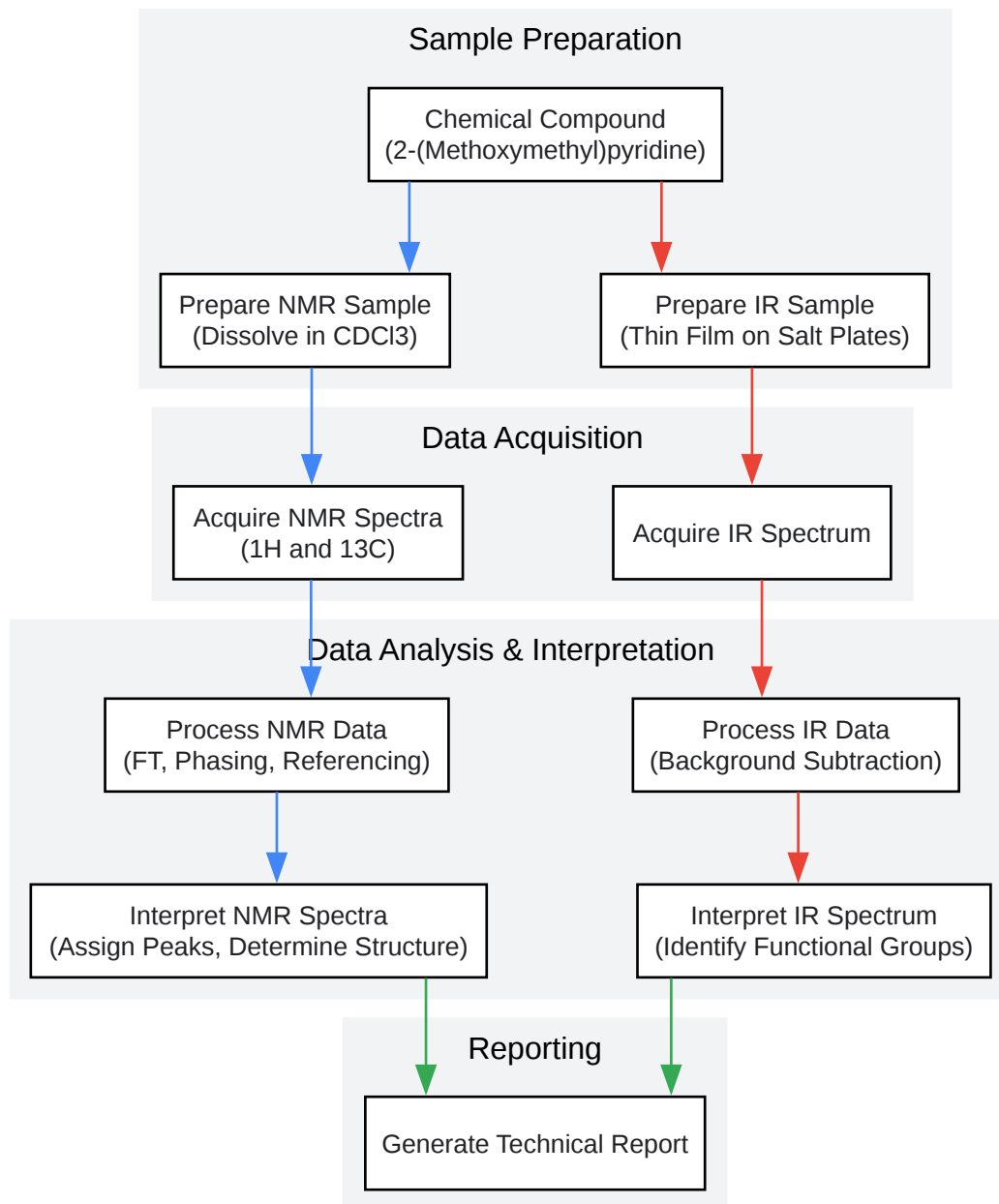
IR Spectroscopy Protocol

- **Sample Preparation:** For a neat liquid sample, a single drop of **2-(Methoxymethyl)pyridine** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for acquiring and interpreting spectroscopic data for a chemical compound.

Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic data acquisition and analysis.

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